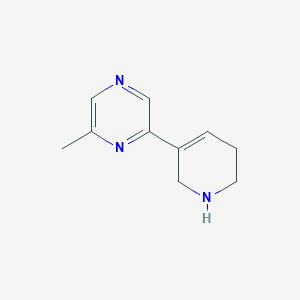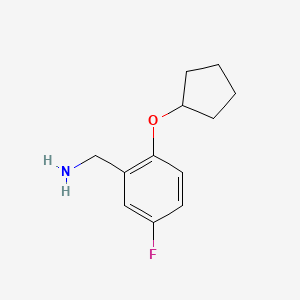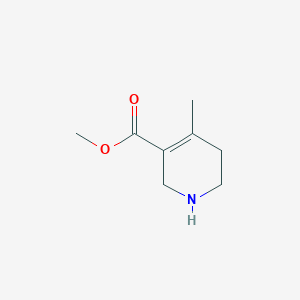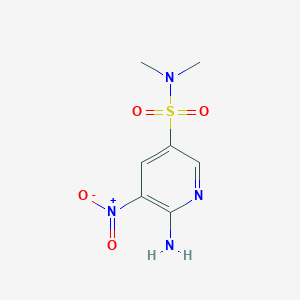
6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound features a pyridine ring substituted with amino, nitro, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and amination reactions. The nitration process introduces the nitro group at the desired position on the pyridine ring. Subsequent sulfonation adds the sulfonamide group, and finally, amination introduces the amino group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology: In biological research, this compound is studied for its potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, making them useful in developing new antibacterial agents .
Medicine: The compound’s sulfonamide group is of interest in medicinal chemistry for developing drugs with diuretic, hypoglycemic, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By inhibiting this enzyme, the compound prevents the synthesis of dihydrofolate, a precursor for folic acid, thereby inhibiting bacterial growth and replication .
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.
Uniqueness: 6-Amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups allows for diverse chemical reactions, making it a versatile compound for various applications .
Properties
CAS No. |
62009-22-7 |
|---|---|
Molecular Formula |
C7H10N4O4S |
Molecular Weight |
246.25 g/mol |
IUPAC Name |
6-amino-N,N-dimethyl-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N4O4S/c1-10(2)16(14,15)5-3-6(11(12)13)7(8)9-4-5/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
SUKMNRKLPSLGAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


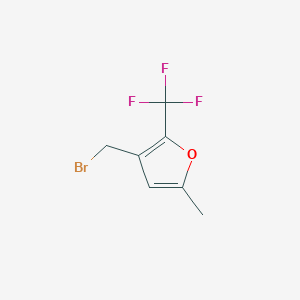
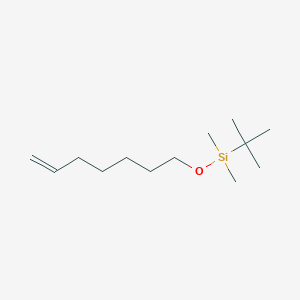
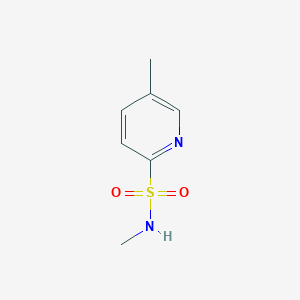
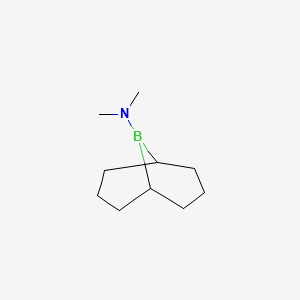
![5-Benzyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13975396.png)
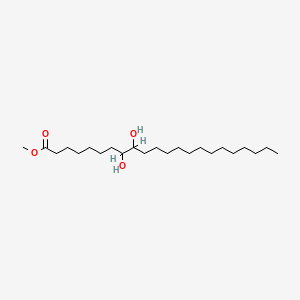
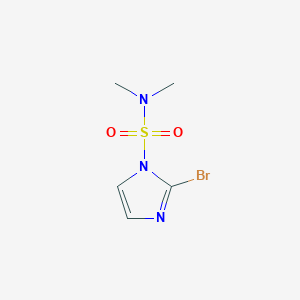
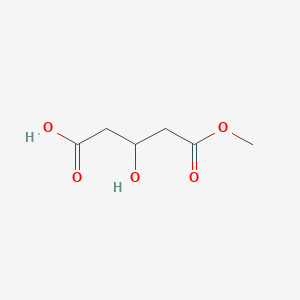
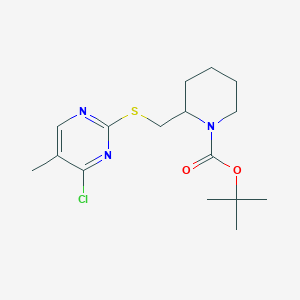
![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
